1H and 13C NMR spectra analysis of 2',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone
1H and 13C NMR spectra analysis of 2',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone
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Executive Summary
The structural elucidation of highly functionalized fluorinated building blocks is a critical bottleneck in modern drug development and materials science. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of 2',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone . By establishing a self-validating experimental workflow and decoding the complex heteronuclear spin-spin couplings ( JCF and JHF ) inherent to fluorinated aromatics, this guide serves as a definitive reference for researchers requiring unambiguous structural assignments.
Introduction & Structural Rationale
The molecule 1-(2,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one (commonly referred to as 2',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone) consists of three distinct magnetic environments:
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The 2,4-dimethylphenyl ring: An electron-rich aromatic system subjected to the anisotropic deshielding of the adjacent carbonyl group.
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The aliphatic propan-1-one chain: A flexible linker exhibiting classic first-order A2X2 (or A2B2 ) scalar coupling.
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The 3,4,5-trifluorophenyl ring: An electron-deficient system where 100% naturally abundant 19 F (spin = 1/2) introduces profound heteronuclear splitting across the carbon skeleton.
The presence of multiple fluorine atoms requires a rigorous analytical approach. As documented in studies of , through-bond and through-space C-F couplings provide critical, albeit complex, structural information[1].
Experimental Workflow: A Self-Validating Protocol
To ensure absolute trustworthiness in spectral assignment, the NMR acquisition must function as a self-validating system . This means every step of the protocol is designed to internally confirm the integrity of the data, eliminating instrumental or preparative artifacts. Standard empirical rules and protocols, such as those outlined by , dictate that pulse calibration is non-negotiable for quantitative accuracy[2].
Step-by-Step Methodology
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Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl 3 (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: A highly concentrated sample maximizes the signal-to-noise (S/N) ratio for the insensitive 13 C nucleus. TMS provides an unambiguous internal standard (0.00 ppm) to validate the chemical shift axis.
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Temperature Equilibration: Insert the sample into the probe and equilibrate at 298 K for 5 minutes.
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Causality: Temperature gradients cause convection currents within the NMR tube, leading to line broadening and unstable lock frequencies.
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Lock and Shim: Lock the spectrometer to the deuterium resonance of CDCl 3 and execute 3D gradient shimming (Z0–Z5).
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Causality: The protocol validates itself here: a successful shim is confirmed when the residual CHCl 3 peak (7.26 ppm) exhibits a width at half-height ( w1/2 ) of < 0.5 Hz and a symmetrical Lorentzian lineshape.
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Pulse Calibration: Determine the exact 90° pulse width ( P1 ) for the specific sample.
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Causality: Dielectric properties vary between samples. Calibrating the 90° pulse ensures maximum transverse magnetization, which is critical for the efficiency of multi-pulse 2D experiments (HSQC, HMBC) and ensures quantitative integration.
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Acquisition: Acquire 1 H (16 scans, d1 = 5s) and 13 C (1024 scans, d1 = 2s) spectra using broadband 1 H decoupling for the carbon channel.
Fig 1. Self-validating NMR experimental workflow for structural elucidation.
1 H NMR Spectral Analysis: Causality of Chemical Shifts
The 1 H NMR spectrum of this molecule is highly diagnostic. The self-validating nature of the 1 H spectrum is confirmed by the integration, which must perfectly sum to 15 protons . The assignments, guided by standard empirical rules, are detailed below[3].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | δ (ppm) | Multiplicity | Integration | J (Hz) | Structural Rationale |
| 4'-CH 3 | 2.35 | s | 3H | - | Shielded benzylic methyl, para to C=O |
| 2'-CH 3 | 2.45 | s | 3H | - | Benzylic methyl, ortho to C=O (slight deshielding) |
| β -CH 2 | 3.00 | t | 2H | 7.5 | Adjacent to fluorinated aromatic ring |
| α -CH 2 | 3.15 | t | 2H | 7.5 | Deshielded by adjacent electron-withdrawing carbonyl |
| H-2, H-6 | 6.85 | dd | 2H | 8.5, 6.5 | Ortho to F3/F5, meta to F4 (Heteronuclear coupling) |
| H-3' | 7.00 | br s | 1H | - | Meta coupling unresolved |
| H-5' | 7.05 | d | 1H | 8.0 | Ortho to H-6' |
| H-6' | 7.60 | d | 1H | 8.0 | Ortho to carbonyl (strong anisotropic deshielding) |
Mechanistic Insights:
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Anisotropic Deshielding: The H-6' proton is shifted significantly downfield (7.60 ppm) due to its spatial proximity to the carbonyl π -system's deshielding cone.
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Heteronuclear Coupling: The H-2 and H-6 protons on the trifluorophenyl ring do not appear as simple singlets. Because they are ortho to F-3/F-5 ( 3JHF≈8.5 Hz) and meta to F-4 ( 4JHF≈6.5 Hz), they present as a distinct doublet of doublets (or apparent triplet depending on exact resolution).
13 C NMR Spectral Analysis: Decoding Heteronuclear C-F Spin-Spin Coupling
The 13 C NMR spectrum is dominated by the massive scalar couplings induced by the three fluorine atoms. Unlike protons, 13 C nuclei experience 1JCF couplings of approximately 250 Hz. The phenomenon of C-H bond activation and the resulting NMR signatures in further illustrate the profound electronic effects of fluorine substituents[4].
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | δ (ppm) | Multiplicity | JCF (Hz) | Structural Rationale |
| 4'-CH 3 | 21.0 | s | - | Standard benzylic carbon |
| 2'-CH 3 | 21.5 | s | - | Standard benzylic carbon |
| β -CH 2 | 29.5 | s | - | Aliphatic chain |
| α -CH 2 | 40.5 | s | - | Deshielded by adjacent carbonyl |
| C-2, C-6 | 112.5 | dd | ~16, ~5 | Ortho to F3/F5 ( 2J ), meta to F4 ( 3J ) |
| C-5' | 126.5 | s | - | Aromatic core (dimethylphenyl) |
| C-6' | 129.5 | s | - | Aromatic core (dimethylphenyl) |
| C-3' | 132.5 | s | - | Aromatic core (dimethylphenyl) |
| C-1' | 135.0 | s | - | Quaternary, attached to C=O |
| C-1 | 137.0 | m | - | Quaternary, complex long-range C-F coupling |
| C-2' | 138.5 | s | - | Quaternary, attached to methyl |
| C-4 | 138.5 | dt | ~250, ~15 | Directly bonded to F4 ( 1J ), coupled to F3/F5 ( 2J ) |
| C-4' | 142.0 | s | - | Quaternary, attached to methyl |
| C-3, C-5 | 151.0 | ddd | ~250, ~10, ~5 | Directly bonded to F3/F5 ( 1J ), coupled to F4 ( 2J ) |
| C=O | 201.0 | s | - | Carbonyl carbon |
Mechanistic Insights: The C-3 and C-5 carbons exhibit a massive 1JCF coupling (~250 Hz) splitting them into doublets, which are further split by the adjacent F-4 ( 2JCF≈10 Hz) and the meta F-5/F-3 ( 3JCF≈5 Hz), resulting in a complex ddd pattern. This signature definitively maps the fluorination pattern of the ring.
2D NMR Strategies for Unambiguous Assignment
To bridge the isolated spin systems (the dimethylphenyl ring, the aliphatic chain, and the trifluorophenyl ring), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.
The quaternary carbonyl carbon (C=O at 201.0 ppm) acts as the central anchor point. It receives 3J correlations from the H-6' aromatic proton and the β -CH 2 protons, as well as a 2J correlation from the α -CH 2 protons, unequivocally proving the connectivity of the propiophenone scaffold.
Fig 2. Key HMBC correlations linking the aliphatic chain and aromatic rings.
Conclusion
The structural assignment of 2',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone relies heavily on understanding the interplay between anisotropic deshielding and heteronuclear C-F spin-spin coupling. By employing a self-validating experimental workflow—anchored by rigorous pulse calibration and internal standards—researchers can confidently decode the complex multiplets generated by the trifluorophenyl moiety. The integration of 1D data with 2D HMBC correlations provides an airtight, mathematically sound structural proof essential for downstream drug development applications.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]
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Hirano, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Journal of Organic Chemistry, ACS Publications.[Link]
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Johnson, S. A., et al. (2011). Carbon−Hydrogen Bond Oxidative Addition of Partially Fluorinated Aromatics to a Ni(PiPr3)2 Synthon: The Influence of Steric Bulk on the Thermodynamics and Kinetics of C−H Bond Activation. Organometallics, ACS Publications.[Link]
